(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis Synthesis of similar heterocyclic compounds typically involves multicomponent reactions and can be influenced by various catalysts and reaction media. For instance, the synthesis of related thieno[3,4-b]pyrazine derivatives has been achieved using efficient and environmentally friendly methods, incorporating principles of green chemistry (Khazaei et al., 2015).
Molecular Structure Analysis Studies on similar compounds have used NMR spectroscopy and X-ray diffraction analysis to elucidate their structures. These techniques are crucial for determining the arrangement of atoms and understanding the molecular geometry of such complex molecules (Chimichi et al., 1996).
Chemical Reactions and Properties Research on analogous compounds has revealed a variety of chemical reactions, including multicomponent reactions, cyclizations, and transformations under different conditions. These reactions are often influenced by the specific functional groups present in the molecule (Ahmad et al., 2019).
Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystalline forms, can be characterized using various analytical techniques. These properties are significantly affected by the molecular structure and the presence of different substituents (Kenning et al., 2002).
Chemical Properties Analysis The chemical behavior of these compounds, such as their reactivity towards different reagents, stability under various conditions, and their potential to undergo further chemical transformations, is of significant interest. Studies on similar molecules have provided insights into these aspects through experimental and theoretical methods (Baraldi et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
Polyheterocyclic Synthesis : Research on thieno[2,3-b]pyridine-2-carbohydrazide derivatives for polyheterocyclic synthesis has led to the development of compounds like pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, which show promise for further biological application studies due to their complex structure and potential biological activity (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Cytotoxic Agents Synthesis : The development of novel dihydronaphthalene derivatives for their cytotoxic activities against MCF-7 human cancer cells is another area of interest. These compounds have shown potent activities in preliminary studies, suggesting potential for cancer treatment research (Ahmed et al., 2020).
Antitumor Activity : Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized and evaluated for their antitumor potential across different human tumor cell lines. Some compounds demonstrated significant inhibitory effects, offering insights into the development of new therapeutic agents (Rodrigues et al., 2021).
Antimicrobial and Antitubercular Activities : Pyrazoline derivatives have been explored for their antimicrobial and antitubercular activities, showing effectiveness against several pathogens. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains (Ahmad et al., 2016).
Eigenschaften
IUPAC Name |
1-[(4aS,7aR)-4-(cyclobutanecarbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c20-16(8-12-4-7-24-9-12)18-5-6-19(17(21)13-2-1-3-13)15-11-25(22,23)10-14(15)18/h4,7,9,13-15H,1-3,5-6,8,10-11H2/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQLCNRYSSHYJC-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.